molecular formula C9H12N2 B1175111 radC protein CAS No. 142615-36-9

radC protein

Katalognummer: B1175111
CAS-Nummer: 142615-36-9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RadC is a conserved bacterial protein annotated as a DNA repair protein (pfam04002) . Initially linked to radiation resistance due to its name (a mnemonic for "radiation"), its functional role remains debated. The radC gene encodes a protein of ~11 kDa in Escherichia coli (297 bp open reading frame) , while homologs in other species, such as Rhodobacter capsulatus, produce larger proteins (e.g., 214 amino acids, 23.8 kDa) . RadC is widespread in bacteria, with homologs identified in Streptococcus pneumoniae, Staphylococcus aureus, Enterococcus faecalis, and Wolbachia phages .

Despite its annotation, experimental evidence challenges its direct role in DNA repair. For example:

  • S. pneumoniae radC mutants exhibit normal DNA uptake, transformation, and sensitivity to UV/X-ray damage .
  • In E. coli, the radC102 mutation, initially thought to impair recombinational repair, was later identified as an allele of recG, a helicase with well-characterized repair functions .
  • R. capsulatus radC mutants show reduced survival post-UV irradiation, but overexpression studies lack mechanistic clarity .

Its genomic context also highlights associations with mobile genetic elements, such as transposons carrying antibiotic resistance genes (e.g., optrA, fexA) .

Eigenschaften

CAS-Nummer

142615-36-9

Molekularformel

C9H12N2

Synonyme

radC protein

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Proteins

Table 1: Key Features of RadC and Related DNA Repair Proteins

Protein Organism Size (kDa) Sequence Identity to RadC Primary Function(s) Genomic Context & Notes
RadC E. coli 11 - Hypothetical DNA repair; possible role in cell envelope metabolism Flanked by mreBCD; transposon integration hotspot (e.g., Tn554, Tn6674)
RecG E. coli 76 None Helicase; resolves replication forks and Holliday junctions Essential for viability; distinct from RadC
RecA E. coli 38 None Homologous recombination; SOS response Core repair protein; universally conserved
RadC R. capsulatus 23.8 30-40% (vs. E. coli) UV/X-ray repair; survival post-irradiation Induced 5-fold post-UV; mutants show reduced growth
RadC S. aureus plasmid ~12.5 94.5% (vs. S. sciuri) Associated with plasmid stability and antibiotic resistance dissemination Found in cfr-bearing plasmids (e.g., pSS-02, pSCFS3)
MreC P. acidilactici ~35 None Cell shape determination; peptidoglycan synthesis Co-located with radC in some genomes; functional overlap unconfirmed

Key Findings:

Functional Ambiguity vs. Core Repair Proteins: Unlike RecA or RecG, RadC is dispensable in some species (e.g., S. pneumoniae) , whereas recA mutants are non-viable. RadC lacks conserved helicase or nuclease domains, suggesting it may act as a regulatory cofactor rather than a direct repair enzyme .

Association With Mobile Elements: RadC is frequently interrupted by transposons (e.g., Tn558, Tn6674) carrying optrA (oxazolidinone resistance) or fexA (phenicol resistance) . This contrasts with core repair genes (e.g., recA), which are rarely disrupted due to essentiality.

Species-Specific Roles: In R. capsulatus, RadC is critical for UV survival , whereas S. pneumoniae RadC is dispensable for transformation and repair . In Wolbachia prophages, RadC flanks integration sites, suggesting a role in phage genome stability .

Structural Homology vs. Functional Divergence: E. coli RadC shares 94.5% identity with S. sciuri RadC but is associated with plasmid maintenance rather than chromosomal repair . P.

Critical Analysis of Controversies

  • Misannotation Concerns: The radC102 mutation in E. coli was erroneously linked to RadC before being reclassified as a recG allele, highlighting risks in functional annotation .
  • Competence vs. Repair : In S. pneumoniae, radC is induced during genetic competence but is individually dispensable for DNA uptake, unlike competence-specific proteins like ComEA .

Q & A

Q. What is the conventional functional annotation of RadC protein, and what recent evidence challenges this understanding?

RadC is annotated in databases (e.g., Pfam04002) as a bacterial DNA repair protein involved in homologous recombination and damage response . However, experimental studies in Streptococcus pneumoniae reveal that radC mutants exhibit normal DNA uptake, transformation efficiency, and resistance to DNA-damaging agents like mitomycin C or UV radiation, contradicting its presumed role in repair . To validate its function, researchers should combine bioinformatic analyses (e.g., domain architecture studies) with phenotypic assays under diverse stress conditions, such as monitoring survival rates in knockout strains exposed to alkylating agents or ionizing radiation.

Q. What experimental approaches are recommended to determine RadC’s involvement in bacterial DNA repair pathways?

A robust methodology includes:

  • Genetic knockout/complementation assays : Compare DNA repair efficiency (e.g., via comet assays or survival curves) between wild-type, radC mutants, and complemented strains under DNA damage .
  • Protein interaction screens : Use pull-down assays or bacterial two-hybrid systems to identify RadC-binding partners (e.g., RecA, SSB) to infer functional pathways .
  • Transcriptional profiling : Analyze radC expression patterns via RNA-seq during SOS response or competence phases to link its activity to specific regulatory networks.

Q. How should researchers approach functional characterization of RadC given discrepancies in existing literature?

  • Conduct phylogenetic analysis to assess RadC’s conservation across bacterial lineages, identifying clades where its role might diverge .
  • Perform domain-specific mutagenesis : Target conserved residues (e.g., in the DUF736 domain) to test their necessity for hypothetical repair or phage-related functions .
  • Utilize high-throughput phenotypic microarrays to screen radC mutants under hundreds of metabolic and stress conditions, revealing cryptic roles .

Advanced Research Questions

Q. How can researchers resolve contradictions between bioinformatic annotations and experimental data regarding RadC’s role in DNA repair?

  • Integrative meta-analysis : Cross-reference RadC’s genomic context (e.g., operon organization) with functional data from diverse species. For example, in Wolbachia prophages, RadC flanks phage integration sites, suggesting a role in phage DNA maintenance rather than host repair .
  • Structural studies : Solve RadC’s crystal structure to identify motifs (e.g., nuclease/helicase domains) and compare them to canonical repair proteins like RecA or RadA .
  • Genetic interaction mapping : Use synthetic lethality screens to identify pathways compensating for radC loss, revealing redundant or accessory roles .

Q. What genomic contexts suggest RadC’s alternative roles in bacteriophage biology, and how can this be investigated?

RadC is frequently found in Wolbachia prophage flanking regions adjacent to toxin-antitoxin systems and transcriptional regulators . To explore this:

  • Perform phage induction experiments : Monitor RadC expression during lysogeny-to-lytic transitions via qRT-PCR.
  • Use CRISPR-interference to knock down radC in phage-infected hosts and assess phage replication efficiency or integration fidelity.
  • Conduct comparative genomics : Analyze RadC’s presence/absence in phage genomes across bacterial hosts to correlate its distribution with temperate vs. lytic lifestyles.

Q. What bioinformatics strategies can elucidate RadC’s evolutionary conservation and potential functional diversification?

  • Selection pressure analysis : Calculate dN/dS ratios across RadC homologs to identify regions under purifying or diversifying selection, highlighting functional constraints .
  • Synteny network mapping : Cluster RadC’s genomic neighborhoods to detect conserved operons (e.g., phage integrases, toxin-antitoxin systems) that hint at co-evolved functions .
  • Machine learning : Train classifiers on RadC sequence features (e.g., amino acid composition, secondary structure) to predict its association with repair vs. phage-related processes .

Methodological Considerations

  • Data sharing and reproducibility : Adhere to institutional guidelines (e.g., RADC’s policies) for depositing experimental datasets and protocols to enable independent validation .
  • Negative result reporting : Document radC mutant phenotypes comprehensively, even if they contradict expectations, to refine functional hypotheses .

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